Cas no 2229553-18-6 (4-amino-3-(ethylsulfanyl)methylbutanoic acid)

4-Amino-3-(ethylsulfanyl)methylbutanoic acid is a specialized organic compound featuring both amino and thioether functional groups, making it a versatile intermediate in synthetic chemistry. Its structure allows for applications in peptide modifications, pharmaceutical research, and the development of bioactive molecules. The ethylsulfanyl moiety enhances lipophilicity, potentially improving membrane permeability in drug design. The carboxylic acid and amino groups provide reactive sites for further derivatization, enabling tailored synthesis of complex molecules. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships. High purity and well-defined reactivity ensure consistent performance in research and industrial processes. Proper handling under controlled conditions is recommended due to its reactive nature.
4-amino-3-(ethylsulfanyl)methylbutanoic acid structure
2229553-18-6 structure
Product name:4-amino-3-(ethylsulfanyl)methylbutanoic acid
CAS No:2229553-18-6
MF:C7H15NO2S
Molecular Weight:177.2645008564
CID:6524866
PubChem ID:145961347

4-amino-3-(ethylsulfanyl)methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-3-(ethylsulfanyl)methylbutanoic acid
    • 4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
    • CHEMBL4129038
    • EN300-1998044
    • 2229553-18-6
    • インチ: 1S/C7H15NO2S/c1-2-11-5-6(4-8)3-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
    • InChIKey: DXICJVSPSTXDRL-UHFFFAOYSA-N
    • SMILES: S(CC)CC(CN)CC(=O)O

計算された属性

  • 精确分子量: 177.08234989g/mol
  • 同位素质量: 177.08234989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 6
  • 複雑さ: 119
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.2
  • トポロジー分子極性表面積: 88.6Ų

4-amino-3-(ethylsulfanyl)methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1998044-2.5g
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
2229553-18-6
2.5g
$2155.0 2023-09-16
Enamine
EN300-1998044-0.05g
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
2229553-18-6
0.05g
$924.0 2023-09-16
Enamine
EN300-1998044-10.0g
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
2229553-18-6
10g
$4729.0 2023-05-26
Enamine
EN300-1998044-1.0g
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
2229553-18-6
1g
$1100.0 2023-05-26
Enamine
EN300-1998044-1g
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
2229553-18-6
1g
$1100.0 2023-09-16
Enamine
EN300-1998044-10g
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
2229553-18-6
10g
$4729.0 2023-09-16
Enamine
EN300-1998044-0.25g
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
2229553-18-6
0.25g
$1012.0 2023-09-16
Enamine
EN300-1998044-0.1g
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
2229553-18-6
0.1g
$968.0 2023-09-16
Enamine
EN300-1998044-0.5g
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
2229553-18-6
0.5g
$1056.0 2023-09-16
Enamine
EN300-1998044-5.0g
4-amino-3-[(ethylsulfanyl)methyl]butanoic acid
2229553-18-6
5g
$3189.0 2023-05-26

4-amino-3-(ethylsulfanyl)methylbutanoic acid 関連文献

4-amino-3-(ethylsulfanyl)methylbutanoic acidに関する追加情報

Research Brief on 4-amino-3-(ethylsulfanyl)methylbutanoic acid (CAS: 2229553-18-6): Recent Advances and Applications

4-amino-3-(ethylsulfanyl)methylbutanoic acid (CAS: 2229553-18-6) is a sulfur-containing amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the context of enzyme inhibition and metabolic pathway modulation. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 4-amino-3-(ethylsulfanyl)methylbutanoic acid as a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs. The study demonstrated that the ethylsulfanyl moiety enhances the compound's ability to cross the blood-brain barrier, making it a promising candidate for neurological disorders. The researchers utilized nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the compound's structure and purity, with CAS: 2229553-18-6 serving as a key identifier in their analytical protocols.

Another significant development was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where 4-amino-3-(ethylsulfanyl)methylbutanoic acid was incorporated into a series of small-molecule inhibitors targeting bacterial amino acid biosynthesis. The compound's unique structural features, including its sulfur atom and flexible carbon chain, were found to interact favorably with the active sites of key bacterial enzymes. This research underscores the compound's potential as a scaffold for antibiotic development, particularly in the face of rising antimicrobial resistance.

Recent preclinical studies have also explored the compound's metabolic effects. A 2023 paper in Biochemical Pharmacology revealed that 4-amino-3-(ethylsulfanyl)methylbutanoic acid modulates glutathione metabolism in liver cells, suggesting potential applications in detoxification and oxidative stress management. The study employed high-performance liquid chromatography (HPLC) to track the compound's metabolic fate, with CAS: 2229553-18-6 used as a reference standard throughout the experiments.

From a synthetic chemistry perspective, advances in the production of 4-amino-3-(ethylsulfanyl)methylbutanoic acid have been notable. A 2024 Organic Process Research & Development publication detailed an optimized, scalable synthesis route that improves yield and reduces environmental impact. The authors emphasized the importance of CAS: 2229553-18-6 in ensuring batch-to-batch consistency and regulatory compliance, particularly for pharmaceutical applications.

Looking forward, the unique properties of 4-amino-3-(ethylsulfanyl)methylbutanoic acid position it as a versatile tool in drug discovery. Its dual functionality (amino and thioether groups) and favorable pharmacokinetic profile make it particularly attractive for the development of CNS-targeted therapies and antimicrobial agents. Future research directions may include structure-activity relationship studies to optimize its biological effects and investigations into its potential as a prodrug for sulfur-containing therapeutics.

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